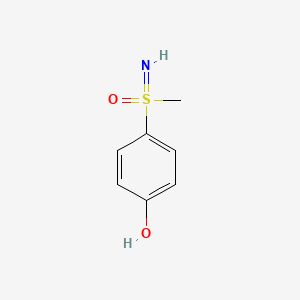

4-(S-Methylsulfonimidoyl)phenol

Description

4-(S-Methylsulfonimidoyl)phenol is a sulfur-containing phenolic compound characterized by a sulfonimidoyl group (-S(O)(NH)CH₃) attached to the para position of a phenol ring. This functional group introduces unique electronic and steric properties, distinguishing it from sulfonyl (-SO₂-) or sulfonamide (-SO₂NH₂) analogs.

Properties

IUPAC Name |

4-(methylsulfonimidoyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNNNPVGYSBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Methylsulfonimidoyl)phenol typically involves the reaction of a phenol derivative with a sulfonimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfur (VI) reagents and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(S-Methylsulfonimidoyl)phenol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(S-Methylsulfonimidoyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Strong nucleophiles like alkoxides and amines are employed in the presence of catalysts.

Major Products

Oxidation: Sulfonimidates

Reduction: Sulfonamides

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-(S-Methylsulfonimidoyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(S-Methylsulfonimidoyl)phenol involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes and proteins, inhibiting their activity. This makes it a potential candidate for drug development, particularly as enzyme inhibitors. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Sulfonyl Derivatives

- 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS 95235-30-6): Structure: Features a sulfonyl group (-SO₂-) linking two aromatic rings. Properties: The sulfonyl group is strongly electron-withdrawing, enhancing thermal stability and polarizability. UV-Vis absorption is likely dominated by π→π* transitions in the conjugated aromatic system. Applications: Sulfonyl derivatives are widely used as intermediates in pharmaceuticals (e.g., sulfonamide antibiotics) and nonlinear optical (NLO) materials due to their high hyperpolarizability .

- (4-Methylsulfonylphenyl)methanesulfonyl chloride: Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling facile synthesis of sulfonate esters or sulfonamides. NLO Potential: Sulfonyl groups contribute to large third-order nonlinear susceptibility (χ³), as seen in compounds like 4-(4,5-diphenylimidazol-2-yl)phenol (χ³ ≈ 2.26 × 10⁻⁶ esu) .

Comparison with 4-(S-Methylsulfonimidoyl)phenol: The sulfonimidoyl group introduces a nitrogen atom in place of one oxygen in the sulfonyl group, reducing symmetry and increasing hydrogen-bonding capacity. This could enhance solubility in polar solvents and modify NLO properties by altering charge-transfer interactions.

2.2. Sulfonamide Derivatives

- Sulfamethoxazole Related Compound A (N4-Acetylsulfamethoxazole) :

Comparison: The sulfonimidoyl group in 4-(S-Methylsulfonimidoyl)phenol replaces one oxygen with NH, creating a chiral sulfur center. This could improve stereoselectivity in catalysis or drug design compared to planar sulfonamides.

2.3. Thioether Derivatives

- 3-[(4-Methylphenyl)sulfanyl]phenol (CAS 1003960-09-5): Structure: A thioether (-S-) links the phenol and methylphenyl groups. Properties: Thioethers exhibit lower oxidation states compared to sulfonyl/sulfonimidoyl groups, reducing electron-withdrawing effects. This results in weaker NLO responses but higher lipophilicity .

Key Research Findings and Data Tables

Table 1: Electronic and Optical Properties of Sulfur-Containing Phenols

*Predicted values based on analogous structures.

Table 2: Thermal and Chemical Stability

Biological Activity

4-(S-Methylsulfonimidoyl)phenol is a compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. Characterized by the presence of a sulfonimidoyl group attached to a phenolic ring, this compound exhibits various biological properties that are being actively explored for therapeutic applications.

4-(S-Methylsulfonimidoyl)phenol has the following chemical characteristics:

- Molecular Formula : C7H9N1O3S1

- CAS Number : 35543-41-0

The sulfonimidoyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction processes.

The biological activity of 4-(S-Methylsulfonimidoyl)phenol is primarily attributed to its interaction with specific enzymes and proteins. The sulfonimidoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism makes it a candidate for drug development, particularly in targeting enzyme-mediated pathways.

Biological Activities

Research indicates that 4-(S-Methylsulfonimidoyl)phenol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various bacterial strains.

- Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, which could be useful in treating diseases where enzyme activity is dysregulated.

- Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 4-(S-Methylsulfonimidoyl)phenol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition : Research conducted on enzyme inhibition demonstrated that 4-(S-Methylsulfonimidoyl)phenol effectively inhibited specific proteases involved in disease pathways. This inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity .

- Anticancer Activity : In vitro studies on cancer cell lines showed that treatment with 4-(S-Methylsulfonimidoyl)phenol resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic .

Comparative Analysis

To understand the uniqueness of 4-(S-Methylsulfonimidoyl)phenol, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfonamides | Sulfur-containing | Antimicrobial |

| Sulfoximines | Sulfur (VI) center | Enzyme inhibitors |

| 4-(S-Methylsulfonimidoyl)phenol | Sulfonimidoyl + Phenol | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.